- Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides, Journal of Organic Chemistry, 2007, 72(8), 2737-2743

Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

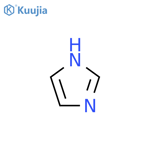

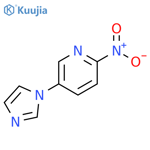

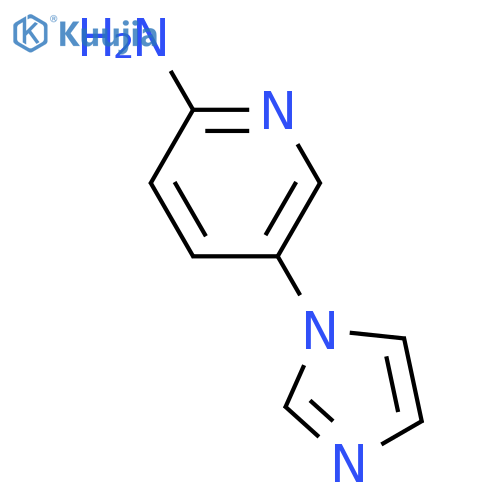

935547-73-2 structure

Nome del prodotto:5-(1H-Imidazol-1-yl)-2-pyridinamine

5-(1H-Imidazol-1-yl)-2-pyridinamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-(1H-Imidazol-1-yl)pyridin-2-amine

- 5-(1H-Imidazol-1-yl)-2-pyridinamine

- 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

- 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine

- 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)

- 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE

- QUVGAWLFTQSTSQ-UHFFFAOYSA-N

- CS-W008872

- 935547-73-2

- MFCD11135723

- BS-17935

- N12668

- 5-imidazol-1-ylpyridin-2-amine

- SCHEMBL1839540

- AKOS000222296

- DB-079612

-

- MDL: MFCD11135723

- Inchi: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)

- Chiave InChI: QUVGAWLFTQSTSQ-UHFFFAOYSA-N

- Sorrisi: N1=CN(C2C=CC(N)=NC=2)C=C1

Proprietà calcolate

- Massa esatta: 197.95400

- Massa monoisotopica: 160.074896272g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 150

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.3

- Superficie polare topologica: 56.7Ų

Proprietà sperimentali

- Densità: 1.32

- Indice di rifrazione: 1.835

- PSA: 43.08000

- LogP: 0.88680

5-(1H-Imidazol-1-yl)-2-pyridinamine Informazioni sulla sicurezza

- Parola segnale:Danger

- Dichiarazione di pericolo: H301-H311-H331

- Dichiarazione di avvertimento: P261-P280-P301+P310-P311

- PackingGroup:Ⅲ

- Classe di pericolo:6.1

- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD254466)

5-(1H-Imidazol-1-yl)-2-pyridinamine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-(1H-Imidazol-1-yl)-2-pyridinamine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0983666-5g |

5-(1H-Imidazol-1-yl)pyridin-2-amine |

935547-73-2 | 95% | 5g |

$700 | 2024-08-02 | |

| TRC | I577338-50mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 50mg |

$178.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-200mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 200mg |

421.0CNY | 2021-08-04 | |

| TRC | I577338-25mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 25mg |

$110.00 | 2023-05-18 | ||

| Matrix Scientific | 118944-1g |

5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+% |

935547-73-2 | 95+% | 1g |

$540.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D548826-1g |

5-(1H-IMidazol-1-yl)pyridin-2-aMine |

935547-73-2 | 97% | 1g |

$321 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-250mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 250mg |

638CNY | 2021-05-08 | |

| A2B Chem LLC | AH95709-1g |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 1g |

$221.00 | 2024-07-18 | |

| Ambeed | A656823-100mg |

5-(1H-Imidazol-1-yl)pyridin-2-amine |

935547-73-2 | 98% | 100mg |

$51.0 | 2024-04-16 | |

| A2B Chem LLC | AH95709-250mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 250mg |

$60.00 | 2024-07-18 |

5-(1H-Imidazol-1-yl)-2-pyridinamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 2-Methyl-1-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-1H-imidazole Solvents: Dimethylformamide ; 30 min, rt; 24 h, 110 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ; 4 h, 150 °C

Riferimento

- Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Ethylene glycol , Cuprous iodide Solvents: Isopropanol ; 8 h, rt → 110 °C

Riferimento

- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine, RSC Advances, 2017, 7(70), 44366-44370

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 40 h, 120 °C

Riferimento

- Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides, Chemtracts, 2010, 23(2), 47-50

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 30 min, rt; 40 h, 120 °C; 120 °C → rt

Riferimento

- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides, Journal of Organic Chemistry, 2007, 72(22), 8535-8538

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , 1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) , L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ; 30 min, rt; 60 h, 120 °C; 120 °C → rt

Riferimento

- A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [2-[(Dimethylamino-κN)methyl]benzenethiolato-κS]copper Solvents: N-Methyl-2-pyrrolidone ; 16 h, 160 °C

Riferimento

- C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalyst, Tetrahedron, 2010, 66(19), 3478-3484

5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials

5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products

5-(1H-Imidazol-1-yl)-2-pyridinamine Letteratura correlata

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine) Prodotti correlati

- 1713503-42-4(1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole)

- 1401425-93-1(4-(1-Hydrazinoethyl)pyridine hydrochloride)

- 1284591-97-4(1-Chloro-3-(cyclopropylmethoxy)benzene)

- 618-36-0(1-phenylethan-1-amine)

- 2137135-38-5((1R)-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine)

- 1525551-78-3(Sodium [1,1'-biphenyl]-2-sulfinate)

- 1361573-71-8(3-Amino-6-(2,3,5-trichlorophenyl)pyridine-2-acetonitrile)

- 1480155-22-3(1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one)

- 2248316-57-4(2-Bromo-4-(difluoromethyl)-3-methylthiophene)

- 1207041-60-8(N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:935547-73-2)5-(1H-Imidazol-1-yl)-2-pyridinamine

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):174.0/520.0